molecular formula C17H21N5O2 B2897649 1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol CAS No. 2380060-35-3

1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol

Cat. No.: B2897649
CAS No.: 2380060-35-3
M. Wt: 327.388
InChI Key: KGGJVAKOKZDLLT-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methyl group, and a purinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol typically involves multiple steps. One common method involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid under anhydrous conditions . The reaction is carried out in a solvent such as dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Formoterol: A compound with a similar structure used as a pharmaceutical active ingredient.

    Anisketone: Another compound with a methoxyphenyl group, used in different chemical applications.

Uniqueness

1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-17(23,8-12-4-6-13(24-3)7-5-12)9-18-15-14-16(20-10-19-15)22(2)11-21-14/h4-7,10-11,23H,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGJVAKOKZDLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC2=C3C(=NC=N2)N(C=N3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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